![molecular formula C11H13BrFN B1405887 N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine CAS No. 1504805-62-2](/img/structure/B1405887.png)
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine
Übersicht
Beschreibung
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine, also known as BFMCP, is a cyclopropanamine derivative of the chemical class of compounds known as phenylmethylcyclopropanamines. It is a relatively new compound, having been first synthesized in 2019 by a team of researchers at the University of California, Berkeley. BFMCP has been studied for its potential applications in a number of fields, including scientific research, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Interaction with 5-HT(1A) Receptors
N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, structurally related to N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine, have shown interactions with 5-HT(1A) receptors. These compounds have been prepared and tested for their ability to displace [(3)H]-8-OH-DPAT from rat brain 5-HT(1A) receptors, indicating a potential application in the study of serotonin receptors and related neurological processes (Vallgårda et al., 1996).
Potent Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a structurally related compound, is a high affinity, orally active, h-NK(1) receptor antagonist. It has a long central duration of action and solubility in water of >100 mg/mL, suggesting its potential for clinical administration in treatments related to the neurokinin-1 receptor (Harrison et al., 2001).
Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives
Compounds with a structural framework involving bromo- and fluoro- substituents similar to N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine, particularly heterocyclic compounds like pyrazolyl-oxopropyl-quinazolin-4(3H)-one, have been reported to possess significant biological activity. These compounds have been synthesized and characterized, and their antimicrobial activity has been evaluated, presenting potential applications in the development of antimicrobial agents (Raval et al., 2012).
Analytical Characterization of N-alkyl-arylcyclohexylamines
The rise of new psychoactive substances that are available as 'research chemicals' includes arylcyclohexylamines, which are perceived as ketamine-like dissociative substances acting predominantly via antagonism of the NMDA receptor. The analytical characterization of these compounds can aid in the identification of newly emerging substances of abuse and provide valuable data for research communities exploring the clinical and non-clinical uses of these substances (Wallach et al., 2016).
Eigenschaften
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-14(11-2-3-11)7-8-4-9(12)6-10(13)5-8/h4-6,11H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQCJGGIQWXMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)Br)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



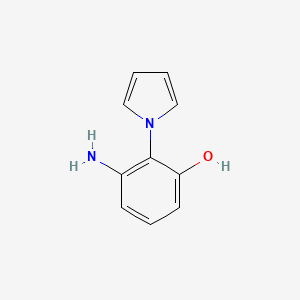
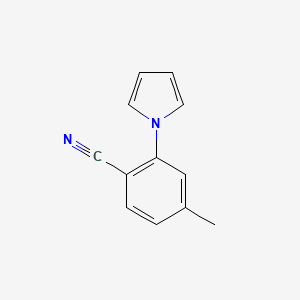
![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
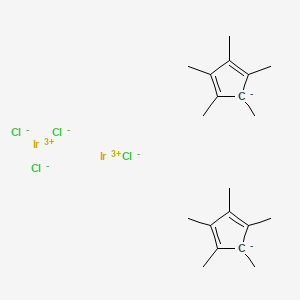
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)
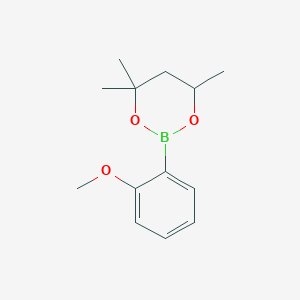
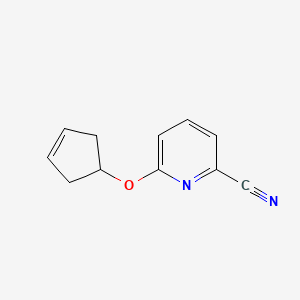
![2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1405819.png)
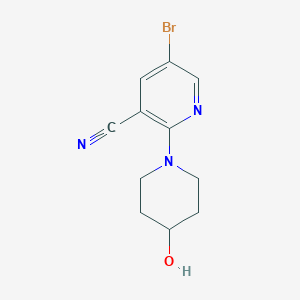
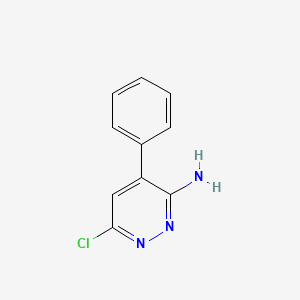
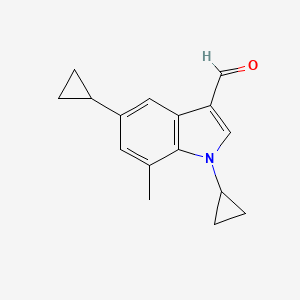
![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1405827.png)